3-(Bromomethyl)-7-chlorobenzo[b]thiophene
Overview
Description
The compound of interest, 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocycle. The benzo[b]thiophene core is of significant interest in medicinal chemistry due to its wide spectrum of pharmacological properties . The presence of bromomethyl and chloro substituents on the benzo[b]thiophene ring can potentially influence its reactivity and physical properties, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. A practical one-pot synthesis of highly substituted thiophenes and benzo[b]thiophenes has been developed from bromoenynes and o-alkynylbromobenzene derivatives, involving a Pd-catalyzed C-S bond formation followed by heterocyclization . Although not directly synthesizing the compound , this method could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions. Additionally, cyclization of (halogenophenylthio)acetone with polyphosphoric acid has been used to prepare various 3-methylbenzo[b]thiophene derivatives, which could be a starting point for introducing the bromomethyl group at the 3-position .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. For instance, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride was determined using single-crystal X-ray diffraction, which confirmed the proposed structure . Similarly, the structure of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was confirmed by NMR, mass spectrometry, and X-ray investigations . These techniques could be applied to determine the molecular structure of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene.
Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo various chemical reactions, including bromination, nitration, and nucleophilic substitution. For example, bromination of 2,3-dibromobenzo[b]thiophen yields a 2,3,6-tribromo derivative, while nitration results in a mixture of tribromo and dibromo-nitrobenzo[b]thiophenes . The 3-(Bromomethyl)-7-chlorobenzo[b]thiophene itself has been used to generate amino-, guanidino-, and ureido-compounds, indicating its versatility in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their substituents. For instance, the introduction of halogen atoms can significantly affect the compound's reactivity and stability. The vibrational spectra and density functional theory (DFT) simulations of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, provide insights into the vibrational frequencies and geometric parameters, which are crucial for understanding the physical properties . The ionization potentials and molecular orbital energies calculated for this compound can also shed light on the electronic properties of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene .
Scientific Research Applications
Synthesis and Pharmacological Properties
Antimicrobial and Analgesic Activities
Benzo[b]thiophene derivatives, such as 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, are synthesized and evaluated for their antimicrobial and analgesic activities. These compounds are found to be significant due to their broad pharmacological properties (Kumara et al., 2009).
Antibacterial and Antifungal Agents
Research has focused on synthesizing 3-halobenzo[b]thiophene derivatives, including those with a bromomethyl group, to combat antimicrobial resistance. These derivatives are tested for their efficacy against bacteria and fungi, showing potential as new classes of antibiotics (Masih et al., 2021).
Chemical Synthesis and Characterization
X-ray Structure Determination
The compound's structural elucidation has been achieved using techniques like single crystal X-ray structure determination, revealing details about molecular interactions and packing structure (Tarighi et al., 2009).
Optical Properties in Poly(thiophene)s
Investigations into the optical and photophysical properties of poly(thiophene)s have been conducted. Modifications like the introduction of bromo and chloro groups, including those in 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, significantly influence these properties, which are relevant for material science applications (Li et al., 2002).
Biological Activities and Drug-Like Properties
Antioxidant Activity
The compound and its derivatives have been evaluated for antioxidant properties. Studies have established structure-activity relationships based on the presence of various substituents, highlighting the compound's potential in therapeutic applications (Queiroz et al., 2007).
Antithrombotic and Haemolytic Activities
Derivatives of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene have been synthesized and screened for their haemolytic and antithrombolytic activities, suggesting their potential as therapeutic agents (Rizwan et al., 2014).
Medicinal Chemistry Applications
The compound is utilized in the synthesis of novel heterocyclic systems and pharmaceutical compounds, demonstrating its versatility and importance in drug discovery (Yagodkina-Yakovenko et al., 2018).
Material Science and Catalysis
Electrophilic Cyclization Methodology
The compound's derivatives are synthesized using environmentally benign methodologies like electrophilic cyclization, contributing to green chemistry initiatives (Walter et al., 2019).
Applications in Organic Electronics
Research into the synthesis and characterization of thiophene derivatives, including those related to 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, is crucial for the development of organic electronic materials (Muhsinah et al., 2020).
Transition-Metal-Free Synthesis
Studies on the transition-metal-free synthesis of borylated thiophenes demonstrate innovative approaches in organic synthesis, relevant for pharmaceutical and material science research (Bel Abed et al., 2018).
Safety And Hazards
The safety data sheet for “3-(Bromomethyl)thiophene” indicates that it can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. Therefore, it is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
Thiophene and its derivatives have been proven to be effective drugs in the present disease scenario. They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
3-(bromomethyl)-7-chloro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKWTWJUANJQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464121 | |
Record name | 3-(Bromomethyl)-7-chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-7-chlorobenzo[b]thiophene | |
CAS RN |
17512-61-7 | |
Record name | 3-(Bromomethyl)-7-chloro-1-benzothiophen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017512617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Bromomethyl)-7-chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(BROMOMETHYL)-7-CHLORO-1-BENZOTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEJ77W6PRE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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